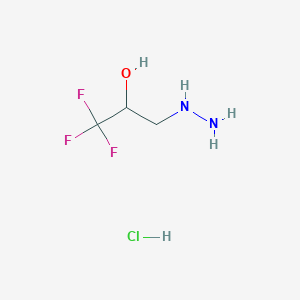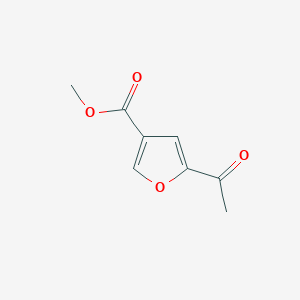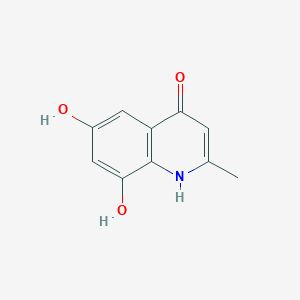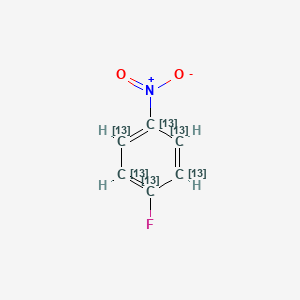
1-Fluoro-4-nitrobenzene-13C6
Overview
Description
1-Fluoro-4-nitrobenzene-13C6 is an isotopically labeled compound where the carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is a derivative of 1-Fluoro-4-nitrobenzene, an organic compound with the formula FC6H4NO2. It is one of the three isomeric fluoronitrobenzenes and is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring .
Preparation Methods
1-Fluoro-4-nitrobenzene-13C6 can be synthesized using various methods. One common synthetic route involves the Halex process, where 4-nitrochlorobenzene reacts with potassium fluoride (KF) to produce 1-Fluoro-4-nitrobenzene . The reaction conditions typically involve heating the reactants in a suitable solvent. For the isotopically labeled version, carbon-13 labeled precursors are used in the synthesis.
Industrial production methods for this compound are similar to those for the non-labeled compound but require the use of isotopically labeled starting materials. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Fluoro-4-nitrobenzene-13C6 undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst, producing 1-fluoro-4-aminobenzene.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common reagents used in these reactions include potassium fluoride (KF), hydrogen gas (H2), and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-nitrobenzene-13C6 has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other fluorinated aromatic compounds.
Biology: The compound can be used in biochemical studies to investigate the interactions of fluorinated aromatic compounds with biological molecules.
Medicine: It serves as a building block in the synthesis of pharmaceuticals and agrochemicals. The isotopic labeling helps in tracing the metabolic pathways of these compounds in biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-nitrobenzene-13C6 involves its interactions with various molecular targets. The fluorine atom and nitro group influence the compound’s reactivity and interactions with other molecules. For example, the nitro group can participate in electron-withdrawing effects, making the benzene ring more susceptible to nucleophilic attack . The fluorine atom can also affect the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
1-Fluoro-4-nitrobenzene-13C6 can be compared with other similar compounds, such as:
1-Fluoro-2-nitrobenzene: Another isomer with the nitro group in the ortho position relative to the fluorine atom.
1-Fluoro-3-nitrobenzene: An isomer with the nitro group in the meta position relative to the fluorine atom.
1-Chloro-4-nitrobenzene: A similar compound where the fluorine atom is replaced by a chlorine atom.
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly useful in research applications involving isotopic tracing and NMR spectroscopy .
Properties
IUPAC Name |
1-fluoro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQDTOYDVUWQMS-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1958100-79-2 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1958100-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
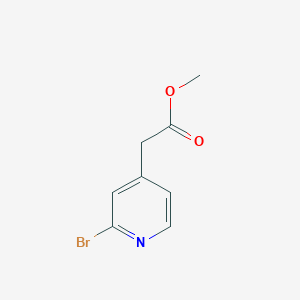
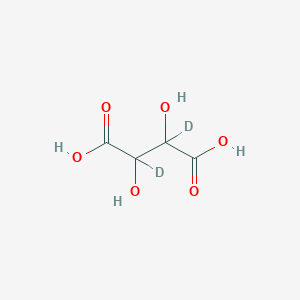
![3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1433364.png)
![methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1433366.png)
![1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B1433367.png)

![ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride](/img/structure/B1433370.png)


![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)

